![molecular formula C20H15FO3 B577589 3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261981-29-6](/img/structure/B577589.png)
3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is a chemical compound with the empirical formula C20H16O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed reactions . For instance, benzyloxyacetone undergoes direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid .Molecular Structure Analysis
The molecular weight of 3’-(Benzyloxy)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is 304.34 . The SMILES string representation of the molecule is O=C(O)C1=C(C=CC=C1)C2=CC=CC(OCC3=CC=CC=C3)=C2 .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications
Liquid Crystal Research
This compound, being a biphenyl-based compound, can be used in the research of liquid crystals . These materials exhibit unusual physical properties such as fluidity of liquids as well as long-range positional or orientational order of crystals . They are used in many fields such as displays, organic light-emitting diodes, biosensors, organic field-effect transistors and various applications based on biological systems .
Dielectric Properties Study
The compound can be used to study dielectric properties . The phase transition temperatures of both mesogens exhibiting B1 mesophase were determined, the dielectric parameters were studied, and calculations were made by dielectric spectroscopy technique .
Conductivity Mechanisms
This compound can be used to study conductivity mechanisms . Conductivity mechanisms have been obtained with the help of frequency exponent values, s in selected temperature regions .
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds . The synthesis of novel biphenyl-based bent-core (BC) compounds have been carried out .
Activation Energy Estimation
This compound can be used to estimate activation energies . The activation energies of DDB and DOB at different temperature regions have also been estimated .
Suzuki-Miyaura Cross Coupling Reaction
The compound can be used in Suzuki-Miyaura cross coupling reactions . This reaction is exceptionally mild and functional group tolerant, making it suitable for a wide range of applications .
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structure, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking . The presence of the benzyloxy and carboxylic acid groups could potentially allow for specific interactions with target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism . The specific pathways affected would depend on the compound’s targets and their roles within the cell.
Pharmacokinetics
For instance, the carboxylic acid group could enhance the compound’s solubility in water, potentially aiding in its absorption and distribution within the body . The benzyloxy group, on the other hand, could potentially be metabolized by enzymes in the liver, affecting the compound’s metabolism and excretion .
Result of Action
Based on its potential targets and mode of action, the compound could potentially alter cellular functions and processes, leading to observable physiological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For instance, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, changes in temperature could affect the compound’s stability and its interactions with other molecules .
properties
IUPAC Name |
2-fluoro-4-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-12-16(9-10-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTQHCSBWCIZHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692224 |
Source
|
Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
1261981-29-6 |
Source
|
Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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